Trisulfur

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polysulfur is an elemental sulfur. It has a role as an agrochemical, an antifungal agent and a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Fundamentals and Applications in Various Fields

The trisulfur radical anion [S3]˙(-) is a highly reactive species with diverse applications across multiple fields. It is notable for being the blue chromophore in ultramarine blues, where it's trapped in a zeolitic framework. Recent research has expanded its role in materials science, electrochemistry, analytical chemistry, and geochemistry. Its applications range from being used in alkali metal-sulfur batteries, detecting trace amounts of water in organic solvents, to playing a role in high-temperature and pressure aqueous solutions and ionic liquids. Understanding its electronic structures helps explain its spectroscopic and structural properties (Chivers & Elder, 2013).

Stability in Geological Fluids

Trisulfur ion S3–, rather than sulfide or sulfate, is stable in high-temperature geological fluids. This stability is crucial for sulfur's chemical speciation in Earth's crustal fluids, influencing various geological processes. It becomes the dominant form of sulfur in aqueous solutions above 250°C and 0.5 gigapascal, significantly impacting the transport and concentration of sulfur and gold in deep geological environments. This finding necessitates a revision of sulfur isotope-fractionation models between sulfides and sulfates in natural fluids (Pokrovski & Dubrovinsky, 2011).

Application in Organic Chemistry

The trisulfur radical anion (S3•-) is utilized in the synthesis of 1,2,3-thiadiazoles and isothiazoles, significant in organic chemistry. This application involves reactions with azoalkenes and α,β-unsaturated N-sulfonylimines, demonstrating a novel method for constructing these compounds. It highlights the use of S3•- in forming new C-S and N-S bonds under mild conditions (Liu et al., 2018).

Sensor Material for Detecting Water Molecules

Trisulfur anionic radicals, known for their chromogenic properties, are used in detecting trace amounts of water in air and organic solvents. These radicals, when generated through reaction with vaporized sulfur and univalent zinc in a microporous framework, respond uniquely to water molecules. This application showcases their potential as efficient detectors for water at very low concentrations (Gao et al., 2010).

Synthesis of Thiophene Derivatives

Trisulfur radical anion acts as a key intermediate in synthesizing thiophene derivatives, a crucial compound in organic chemistry. This process involves the interaction between elemental sulfur and NaOtBu, revealing a base-promoted sulfur-centered radical generation mode. The method is significant for its simplicity and efficiency in thiophene synthesis (Zhang et al., 2014).

Propiedades

Número CAS |

12597-03-4 |

|---|---|

Nombre del producto |

Trisulfur |

Fórmula molecular |

S3 |

Peso molecular |

96.2 g/mol |

Nombre IUPAC |

bis(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/S3/c1-3-2 |

Clave InChI |

NVSDADJBGGUCLP-UHFFFAOYSA-N |

SMILES |

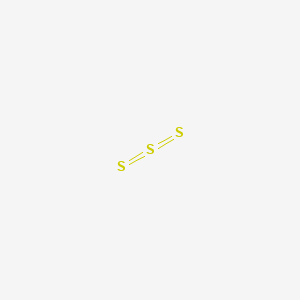

S=S=S |

SMILES canónico |

S=S=S |

Otros números CAS |

12597-03-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1217723.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)